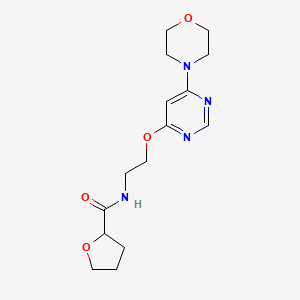

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide

Beschreibung

N-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide is a synthetic small molecule featuring a pyrimidine core substituted with a morpholine ring and linked via an ethoxyethyl chain to a tetrahydrofuran-2-carboxamide group. The tetrahydrofuran ring may enhance conformational rigidity or solubility, while the carboxamide group could facilitate hydrogen bonding with biological targets.

Eigenschaften

IUPAC Name |

N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c20-15(12-2-1-6-22-12)16-3-7-23-14-10-13(17-11-18-14)19-4-8-21-9-5-19/h10-12H,1-9H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCJPKCZOUSLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of 4-chloropyrimidine with morpholine under basic conditions. The resulting intermediate is then coupled with 2-(2-hydroxyethyl)tetrahydrofuran-2-carboxamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and purity. These methods allow for better control over reaction conditions and can be scaled up efficiently to meet commercial demands .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The morpholinopyrimidine moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets such as COX and iNOS. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators like prostaglandins and nitric oxide . Molecular docking studies have shown that the compound forms hydrophobic interactions with the active sites of these enzymes, enhancing its inhibitory potency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related analogs described in recent patent applications (EP 4 374 877 A2, 2024). Key similarities and differences are highlighted below:

Core Structural Features

Key Observations:

- Pyrimidine vs. Alternative Cores : The target compound utilizes a pyrimidine core, whereas analogs in employ pyrrolo-pyridazine scaffolds. The latter may offer enhanced planar rigidity for target binding .

- Morpholine Substituents : All compounds feature morpholine or morpholinylethoxy groups, suggesting a shared strategy to improve solubility or modulate pharmacokinetics .

- Electron-Withdrawing Groups: Analogs in incorporate cyano and trifluoromethyl groups, which are absent in the target compound. These substituents may enhance binding affinity or metabolic stability .

Functional Implications

- Target Compound : The absence of strong electron-withdrawing groups (e.g., CF₃, CN) may reduce potency but improve bioavailability compared to analogs.

Biologische Aktivität

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Overview of the Compound

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide is characterized by a morpholinopyrimidine moiety that has been associated with various biological activities, particularly as an enzyme inhibitor. The tetrahydrofuran-2-carboxamide group enhances the compound's stability and solubility, making it suitable for pharmaceutical applications.

The primary mechanism of action for N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide involves its interaction with specific enzymes, notably cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). By binding to the active sites of these enzymes, the compound inhibits their activity, leading to a decrease in the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. This inhibition is crucial for its potential use in treating inflammatory diseases.

1. Anti-inflammatory Properties

Research indicates that N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide exhibits significant anti-inflammatory effects. It has been shown to reduce inflammation in various in vitro and in vivo models by modulating COX and iNOS pathways. This makes it a candidate for further development in treating conditions like arthritis and other inflammatory disorders.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties, particularly as a Polo-like kinase 4 (PLK4) inhibitor. PLK4 is involved in centriole biogenesis, and its overexpression is linked to cancer progression. Preliminary studies suggest that N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide may inhibit PLK4 activity, thereby disrupting cancer cell proliferation .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes positions it as a valuable tool in drug discovery. It has been explored for its potential to inhibit various kinases and enzymes involved in disease processes, contributing to its classification as a multi-targeted therapeutic agent .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a study conducted on murine models of arthritis, administration of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide resulted in a significant reduction of inflammatory markers compared to control groups. The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent.

Case Study 2: Cancer Treatment

Another investigation focused on the compound's role as a PLK4 inhibitor revealed promising results in inhibiting tumor growth in xenograft models. The study demonstrated that treatment with the compound led to reduced tumor size and improved survival rates among treated subjects compared to those receiving standard chemotherapy .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action | Therapeutic Applications |

|---|---|---|---|

| N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide | Anti-inflammatory, Anticancer | COX/iNOS inhibition; PLK4 inhibition | Arthritis, Cancer |

| 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol | Anticancer | Kinase inhibition | Cancer |

| 2-(Diethylamino)-N-[4'-(trifluoromethyl)-1,1'-biphenyl] | Antimicrobial | Unknown | Infections |

This table illustrates how N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide compares with other compounds that exhibit similar biological activities but may target different pathways or have different therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)tetrahydrofuran-2-carboxamide, and how can purity be ensured?

- Methodology : The compound's synthesis likely involves coupling a pyrimidine derivative with a tetrahydrofuran carboxamide moiety. A validated approach includes nucleophilic substitution reactions under controlled conditions (e.g., THF solvent, 70°C) followed by purification via C18 reverse-phase chromatography (acetonitrile/water gradients). Purity assessment should employ HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular confirmation .

Q. How can structural elucidation be performed to confirm the connectivity of the morpholine-pyrimidine and tetrahydrofuran units?

- Methodology : Use high-resolution NMR (¹H, ¹³C, 2D COSY/HSQC) to assign key protons and carbons. For example, the morpholine ring’s N-linked protons resonate at δ ~2.8–3.5 ppm, while tetrahydrofuran oxyethylene protons appear as a triplet near δ ~3.7–4.2 ppm. X-ray crystallography (if crystallizable) provides definitive proof of stereochemistry and bond connectivity, as demonstrated for related pyrimidine derivatives .

Q. What analytical techniques are critical for assessing solubility and stability in preclinical studies?

- Methodology : Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectrophotometry. For stability, conduct forced degradation studies under acidic/basic/oxidative conditions, monitored via LC-MS. Thermal stability can be assessed using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

- Methodology : Investigate metabolic stability using liver microsomes or hepatocytes to identify rapid degradation pathways. Compare plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) to clarify bioavailability discrepancies. Parallel in vitro target engagement assays (e.g., SPR or ITC) can validate mechanism-of-action consistency .

Q. What strategies optimize the reaction yield of the morpholine-pyrimidine intermediate under scale-up conditions?

- Methodology : Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, using morpholine in excess (1.5–2.0 eq) with Pd/C catalysis in DMF at 80°C improves coupling efficiency. Continuous flow chemistry may enhance reproducibility and reduce side-product formation .

Q. How can computational modeling guide the rational design of analogs with improved target selectivity?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger) to map interactions between the compound’s pyrimidine core and target active sites (e.g., kinase ATP-binding pockets). MD simulations (AMBER/NAMD) assess binding stability. QSAR models can prioritize analogs with modified substituents (e.g., trifluoromethyl groups for enhanced lipophilicity) .

Q. What are the challenges in resolving stereochemical impurities during synthesis, and how are they addressed?

- Methodology : Chiral HPLC (e.g., Chiralpak IG-3 column) or SFC separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (ketoreductases) ensures stereocontrol. Absolute configuration is confirmed via circular dichroism (CD) or X-ray analysis .

Data Interpretation & Validation

Q. How should researchers validate conflicting cytotoxicity results across cell lines?

- Methodology : Standardize assay conditions (e.g., ATP-based vs. resazurin assays) and normalize to cell doubling times. Use orthogonal assays (clonogenic survival, caspase-3 activation) to confirm apoptosis. Genomic profiling (RNA-seq) identifies cell line-specific resistance mechanisms (e.g., ABC transporter overexpression) .

Q. What protocols mitigate off-target effects in kinase inhibition studies?

- Methodology : Perform broad-panel kinase profiling (Eurofins KinaseProfiler) at 1 µM ATP. Use CRISPR/Cas9 knockouts of suspected off-target kinases to confirm selectivity. Structure-activity relationship (SAR) studies targeting the pyrimidine’s 4-oxyethyl group can enhance specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.